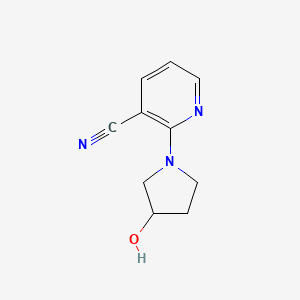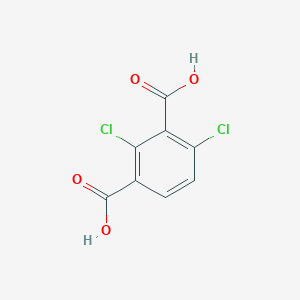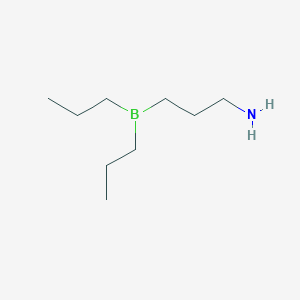
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is an organic compound that belongs to the class of malonates. This compound features a complex structure with a tetrahydronaphthalene core, which is a partially hydrogenated form of naphthalene. The presence of the octyl group and the diethyl malonate moiety adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the formation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 6-octyl-1,2,3,4-tetrahydronaphthalene bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the malonate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonate ester used in similar synthetic applications.
Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the malonate moiety.
Ethyl malonate: Another malonate ester with a simpler structure.
Uniqueness
Diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)malonate is unique due to its combination of a tetrahydronaphthalene core with a malonate ester, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research .
Eigenschaften
Molekularformel |
C26H40O4 |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C26H40O4/c1-5-8-9-10-11-12-13-20-14-15-22-19-23(17-16-21(22)18-20)26(4,24(27)29-6-2)25(28)30-7-3/h14-15,18,23H,5-13,16-17,19H2,1-4H3 |
InChI-Schlüssel |
AZDTUAAVJMVUTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)C(=O)OCC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)




![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)






